molecular formula C20H20F2N4O B4237203 1-(2,4-difluorophenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine

1-(2,4-difluorophenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine

Cat. No.: B4237203
M. Wt: 370.4 g/mol
InChI Key: FCQWIJWLWVPBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DFP-10825 is a pyrazole-based small molecule that has been developed as a potential therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. Due to its promising pharmacological activity, DFP-10825 has been the subject of extensive research in recent years.

Mechanism of Action

The exact mechanism of action of DFP-10825 is not fully understood. However, it has been proposed that DFP-10825 inhibits the activity of certain enzymes involved in the inflammatory and angiogenic pathways. It has also been suggested that DFP-10825 may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have several biochemical and physiological effects. In preclinical studies, DFP-10825 has been shown to inhibit the expression of pro-inflammatory cytokines and reduce the activity of certain enzymes involved in inflammation. It has also been shown to inhibit the formation of new blood vessels, which is an important process in tumor growth.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for lab experiments. It has been shown to have a high degree of selectivity for certain enzymes, which makes it a valuable tool for studying specific pathways. However, the synthesis of DFP-10825 is a complex process that requires expertise in organic chemistry. Additionally, the cost of synthesizing DFP-10825 may be prohibitive for some research labs.

Future Directions

DFP-10825 has shown promise as a potential therapeutic agent for various diseases. Future research could focus on elucidating the exact mechanism of action of DFP-10825, as well as investigating its potential use in combination with other drugs. Additionally, further studies could investigate the potential use of DFP-10825 in other diseases, such as autoimmune disorders.
In conclusion, DFP-10825 is a promising small molecule that has potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it a valuable tool for studying specific pathways. Further research is needed to fully understand its mechanism of action and potential use in various diseases.

Scientific Research Applications

DFP-10825 has been investigated as a potential therapeutic agent for various diseases such as cancer, inflammation, and angiogenesis. In preclinical studies, DFP-10825 has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have an anti-angiogenic effect, which could be beneficial in the treatment of cancer.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N4O/c21-15-6-7-18(16(22)12-15)26-20(23)19(14-4-2-1-3-5-14)17(24-26)13-25-8-10-27-11-9-25/h1-7,12H,8-11,13,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQWIJWLWVPBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NN(C(=C2C3=CC=CC=C3)N)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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